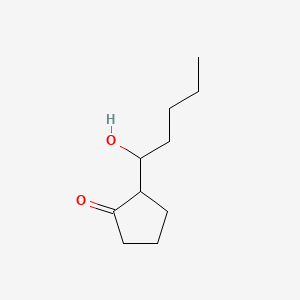

2-(1-Hydroxypentyl)cyclopentan-1-one

Description

BenchChem offers high-quality 2-(1-Hydroxypentyl)cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Hydroxypentyl)cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42558-01-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(1-hydroxypentyl)cyclopentan-1-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |

InChI Key |

DYVAUIYAEICDNS-UHFFFAOYSA-N |

SMILES |

CCCCC(C1CCCC1=O)O |

Canonical SMILES |

CCCCC(C1CCCC1=O)O |

Other CAS No. |

42558-01-0 |

Origin of Product |

United States |

Technical Whitepaper: 2-(1-Hydroxypentyl)cyclopentan-1-one (CAS 42558-01-0) in Advanced Organic Synthesis

Executive Summary

In the landscape of fine chemical synthesis—particularly within the flavor and fragrance (F&F) and pharmaceutical intermediate sectors—2-(1-Hydroxypentyl)cyclopentan-1-one (CAS: 42558-01-0) serves as a critical linchpin. As a β -hydroxy ketone, it is the primary aldol addition product derived from the reaction between cyclopentanone and valeraldehyde (pentanal).

For researchers and drug development professionals, mastering the synthesis and isolation of this specific intermediate is paramount. Failure to control the kinetic parameters of its formation inevitably leads to premature thermodynamic dehydration, yielding the enone (2-pentylidenecyclopentanone) and complicating downstream purification. This whitepaper provides an authoritative, self-validating guide to the physicochemical properties, mechanistic synthesis, and downstream applications of 2-(1-hydroxypentyl)cyclopentan-1-one.

Physicochemical Profiling

Understanding the physical parameters of 2-(1-hydroxypentyl)cyclopentan-1-one is essential for designing effective extraction and chromatographic purification workflows. The quantitative data is summarized in Table 1 below, based on data from [1] and[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-(1-Hydroxypentyl)cyclopentan-1-one |

| CAS Registry Number | 42558-01-0 |

| EC Number | 255-882-1 |

| Molecular Formula | C 10 H 18 O 2 |

| Molecular Weight | 170.25 g/mol |

| LogP (Octanol/Water) | 1.70 |

| Physical Appearance | Colorless to pale yellow viscous liquid / Light beige solid |

| Structural Class | β -Hydroxy Ketone / Aldol Adduct |

Mechanistic Pathway & Synthesis Workflow

The generation of 2-(1-hydroxypentyl)cyclopentan-1-one relies on a chemoselective cross-aldol addition. The mechanistic challenge lies in the competing self-condensation of valeraldehyde and the thermal instability of the β -hydroxy ketone product.

By employing a basic catalyst (e.g., NaOH) at low temperatures (0–5 °C), the reaction is kept under kinetic control . The base deprotonates cyclopentanone to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of valeraldehyde. If the temperature is allowed to rise, or if an acidic catalyst is used, the system shifts to thermodynamic control , driving the spontaneous elimination of water (dehydration) to form the conjugated enone.

The complete synthetic cascade, from raw precursors through to the highly prized fragrance molecule Methyl Dihydrojasmonate (Hedione)[3], is mapped in Figure 1.

Fig 1: Synthetic pathway to Hedione via 2-(1-hydroxypentyl)cyclopentan-1-one intermediate.

Self-Validating Experimental Methodology

To achieve high purity and yield of the target β -hydroxy ketone without triggering premature dehydration, the following step-by-step protocol must be strictly adhered to. This procedure incorporates built-in In-Process Controls (IPCs) to create a self-validating system .

Protocol: Kinetically Controlled Cross-Aldol Addition

Reagents Required:

-

Cyclopentanone (3.0 equivalents)

-

Valeraldehyde (1.0 equivalent)

-

10% w/w Aqueous NaOH (0.1 equivalents)

-

10% Acetic Acid (for quenching)

-

Ethyl Acetate (for extraction)

Step-by-Step Workflow:

-

Enolate Generation: Charge a jacketed glass reactor with cyclopentanone and the 10% aqueous NaOH solution.

-

Causality: Cyclopentanone is used in a 3:1 molar excess to statistically favor the cross-aldol reaction and suppress the self-condensation of the aldehyde.

-

-

Thermal Regulation: Cool the biphasic mixture to an internal temperature of 0–5 °C under continuous mechanical stirring (300 rpm).

-

Causality: Low temperatures kinetically trap the 2-(1-hydroxypentyl)cyclopentan-1-one product. Elevated temperatures provide the activation energy required for the E1cB dehydration mechanism.

-

-

Electrophile Dosing: Add valeraldehyde dropwise over a 2-hour period using an addition funnel, strictly maintaining the internal temperature below 5 °C.

-

Causality: Dropwise addition ensures the steady-state concentration of valeraldehyde in the reactor remains near zero, virtually eliminating valeraldehyde-valeraldehyde collisions and subsequent self-aldol byproducts.

-

-

Reaction Maturation & IPC (Self-Validation): Allow the mixture to stir for an additional 2 hours at 5 °C.

-

Validation Check: Withdraw a 0.5 mL aliquot, quench with dilute acid, extract with ethyl acetate, and analyze via GC-FID. The protocol validates itself: the reaction is complete when the valeraldehyde peak area is <2%. If a peak corresponding to 2-pentylidenecyclopentanone (the dehydrated enone) exceeds 3%, the cooling system is failing, and the reaction must be immediately quenched.

-

-

Quenching: Neutralize the reaction mixture to pH 6.5–7.0 using 10% acetic acid.

-

Causality: Neutralizing the basic catalyst halts the reversible aldol equilibration and prevents base-catalyzed dehydration during the subsequent concentration phases.

-

-

Isolation: Separate the organic phase. Extract the aqueous phase twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure (vacuum distillation at <40 °C) to recover the excess cyclopentanone and isolate the target compound.

Downstream Applications: The Hedione Pathway

While 2-(1-hydroxypentyl)cyclopentan-1-one has niche applications as a pharmaceutical building block, its primary industrial value is realized as a precursor in the synthesis of Methyl Dihydrojasmonate (Hedione) , a ubiquitous floral fragrance ingredient[3].

According to , the isolated 2-(1-hydroxypentyl)cyclopentan-1-one is deliberately subjected to acid-catalyzed dehydration (often using phosphoric acid) to yield 2-pentylidenecyclopentanone. This exocyclic double bond is then isomerized to the endocyclic position, forming 2-pentylcyclopent-2-en-1-one (amylcyclopentenone). Finally, a Michael addition with dimethyl malonate, followed by hydrolysis and decarboxylation, yields the highly sought-after Hedione molecule[3].

By mastering the upstream synthesis of the 42558-01-0 intermediate, chemists ensure a high-purity feed stream that dictates the overall efficiency and stereochemical yield of these high-value downstream products.

References

-

PubChem : Cyclopentanone, 2-(1-hydroxypentyl)- | CID 162060. National Center for Biotechnology Information. Available at:[Link]

-

SIELC Technologies : Separation of Cyclopentanone, 2-(1-hydroxypentyl)- on Newcrom R1 HPLC column. Available at:[Link]

- WIPO Patent WO2011043478A1: Process for producing 2-alkylcycloalkanone. Google Patents.

-

LookChem : Methyl dihydrojasmonate Properties and Synthesis. Available at: [Link]

Sources

Comprehensive Analysis and Molecular Weight Determination of 2-(1-Hydroxypentyl)cyclopentan-1-one

Executive Summary

As a Senior Application Scientist in synthetic organic chemistry, characterizing transient or thermally labile intermediates is a recurring challenge. One such critical molecule is 2-(1-hydroxypentyl)cyclopentan-1-one (CAS: 42558-01-0) 1. With an exact molecular weight of 170.25 g/mol , this β -hydroxy ketone is the foundational cross-aldol addition product between cyclopentanone and valeraldehyde (pentanal). It serves as the primary precursor to 2-pentylidenecyclopentanone and, ultimately, methyl dihydrojasmonate (Hedione)—a cornerstone molecule in the global fragrance industry.

This technical guide provides an in-depth analysis of the molecule, focusing on the causality behind its synthetic pathways, the precise determination of its molecular weight, and the self-validating analytical protocols required to prevent artifactual data during characterization.

Physicochemical Properties and Molecular Weight Profiling

Understanding the exact mass and physical properties of 2-(1-hydroxypentyl)cyclopentan-1-one is critical for downstream stoichiometric calculations and analytical method development.

| Parameter | Value | Causality / Significance in Workflow |

| Chemical Formula | C₁₀H₁₈O₂ | Determines exact stoichiometric ratios for bulk synthesis and scaling. |

| Average Molecular Weight | 170.25 g/mol | Essential for calculating molarity and theoretical yields in subsequent dehydration steps. |

| Monoisotopic Mass | 170.1307 Da | The exact target mass required for High-Resolution Mass Spectrometry (HRMS) validation. |

| TMS-Derivative MW | 242.43 g/mol | Target mass for GC-MS analysis to bypass thermal dehydration artifacts. |

| Dehydration Artifact MW | 152.23 g/mol | Mass of the artifact (enone) generated if the sample is analyzed without derivatization. |

| Boiling Point | ~277.7 °C | Indicates low volatility; necessitates high-vacuum distillation to prevent thermal cracking 2. |

Synthetic Pathway: The Cross-Aldol Condensation

The synthesis of 2-(1-hydroxypentyl)cyclopentan-1-one relies on a highly selective cross-aldol condensation.

Caption: Workflow of the cross-aldol condensation yielding the 170.25 g/mol intermediate.

Protocol 1: Controlled Synthesis via Heterogeneous Catalysis

Causality & Design: Homogeneous bases (like NaOH) often lead to uncontrollable dehydration of the 170.25 g/mol β -hydroxy ketone directly to the 152.23 g/mol enone, alongside severe self-condensation of valeraldehyde. By employing a heterogeneous acid-base bifunctional catalyst (e.g., calcined hydrotalcite or FeO-MgO), we precisely arrest the reaction at the aldol addition stage 34.

-

Preparation: Charge a 500 mL 3-neck flask with cyclopentanone (5.0 mol) and calcined hydrotalcite catalyst (5 wt%).

-

Activation: Heat the mixture to 130 °C under a continuous nitrogen purge. Causality: Nitrogen prevents the oxidative degradation of the aldehyde into valeric acid, which would poison the basic catalytic sites.

-

Addition: Syringe pump valeraldehyde (1.0 mol) over 4 hours. Causality: Slow addition maintains a high cyclopentanone-to-valeraldehyde ratio, thermodynamically suppressing the self-aldol condensation of valeraldehyde.

-

Workup: Cool to room temperature and filter the heterogeneous catalyst. Causality: Filtration instantly quenches the reaction without the need for aqueous neutralization, establishing a self-validating green chemistry approach with zero product loss to an aqueous phase.

-

Validation: Run crude ¹H-NMR to confirm the presence of the characteristic carbinol proton multiplet at ~3.8 ppm, validating the intact 170.25 g/mol structure prior to distillation.

Analytical Workflow: Overcoming Thermal Instability

If you attempt to verify the 170.25 g/mol molecular weight of 2-(1-hydroxypentyl)cyclopentan-1-one using standard Gas Chromatography-Mass Spectrometry (GC-MS), the analysis will likely fail. β -hydroxy ketones are notoriously thermally labile. Upon entering a standard GC injection port heated to 250 °C, the molecule undergoes rapid, heat-catalyzed dehydration, losing water (18.01 g/mol ). Consequently, the mass spectrometer will detect a molecular ion ( M+ ) of m/z 152, misidentifying the analyte.

Caption: GC-MS analytical workflow utilizing BSTFA derivatization to preserve intact mass.

Protocol 2: Derivatization and GC-MS Molecular Weight Verification

To establish a self-validating analytical system, we must decouple the thermal degradation from the analysis via chemical derivatization.

-

Aliquoting: Transfer 10 mg of the crude 2-(1-hydroxypentyl)cyclopentan-1-one into a 2 mL autosampler vial.

-

Reagent Addition: Add 100 µL of anhydrous pyridine (acting as an acid scavenger) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Cap the vial and heat at 60 °C for 30 minutes. Causality: Moderate heat drives the silylation of the sterically hindered secondary alcohol to completion, replacing the labile proton with a stable trimethylsilyl (TMS) group and blocking the dehydration pathway.

-

Dilution & Internal Standard: Dilute with 1 mL of GC-grade hexane containing 10 ppm of dodecane. Causality: Dodecane acts as an internal standard, self-validating the injection volume and ensuring retention time stability across runs.

-

Injection: Inject 1 µL into the GC-MS (split ratio 50:1, inlet at 250 °C, HP-5MS column).

-

Data Validation: Extract the ion chromatogram for m/z 242. The presence of this peak confirms the original molecular weight of 170.25 g/mol (170.25 - 1.01 + 73.19 = 242.43 g/mol ), proving the structural integrity of the synthesized batch.

References

-

NextSDS Chemical Database. 2-(1-hydroxypentyl)cyclopentan-1-one — Chemical Substance Information. Retrieved March 2026. 1

-

Asian Journal of Chemistry. A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. J. Xu, et al. 3

-

Catalysis Letters (Springer). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. D. Murzin, et al. 4

-

ChemicalBook. 42558-01-0 CAS MSDS (2-(1-hydroxypentyl)cyclopentan-1-one).2

Sources

Biological Activity of Substituted Cyclopentanones: A Technical Guide to Pharmacophore Design and Evaluation

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer a delicate balance between structural rigidity and functional versatility. The substituted cyclopentanone ring represents one such privileged pharmacophore. Far from being a simple aliphatic spacer, the five-membered cyclic ketone dictates precise spatial orientations for its substituents, driving highly specific biological activities ranging from anti-neurodegenerative and antidiabetic effects to potent anti-inflammatory responses. This whitepaper synthesizes the mechanistic foundations, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate cyclopentanone derivatives in modern therapeutics.

Mechanistic Foundations & Structure-Activity Relationships (SAR)

The biological efficacy of cyclopentanones is fundamentally rooted in their geometry. Unlike their six-membered cyclohexanone counterparts, which adopt flexible chair or boat conformations, cyclopentanones possess a nearly planar, highly rigid envelope conformation.

This structural rigidity is not merely a physical trait; it is a pharmacological driver. When functionalized—such as in bis(arylidene)cycloalkanones—the planarity of the five-membered ring facilitates extended π-conjugation. This geometric advantage drastically enhances the molecule's ability to engage in π-π stacking and hydrophobic interactions within the narrow active sites of target enzymes (1[1]).

Furthermore, the introduction of electron-withdrawing groups (e.g., para-halogenation with Chlorine or Bromine) stabilizes the enone system via inductive effects without disrupting π-delocalization, thereby locking the pharmacophore into an optimal binding conformation[1].

Structure-Activity Relationship (SAR) logic for halogenated bis(arylidene)cyclopentanones.

Core Biological Activities & Therapeutic Applications

Metabolic Disorders: α-Amylase Inhibition

In the management of Type 2 Diabetes Mellitus, inhibiting carbohydrate-hydrolyzing enzymes is a primary strategy. Halogenated para-substituted bis(arylidene)cyclopentanones have demonstrated exceptional potency as α-amylase inhibitors. Specifically, derivatives featuring para-chloro (Compound 5d) and para-bromo (Compound 5e) substitutions yield IC50 values of 7.6 µM and 6.9 µM, respectively—significantly outperforming the clinical standard acarbose (IC50 = 23.5 µM)[1].

Neurodegenerative Diseases: Alzheimer's Pathology

The therapeutic landscape for Alzheimer's Disease (AD) increasingly relies on multi-target directed ligands. The derivative 2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone (3NCP) exemplifies this approach. The nitrophenyl group acts as a critical moiety for relieving oxidative stress, while the cyclopentanone core anchors the molecule within the active site of BACE-1 (β-secretase). By inhibiting BACE-1, 3NCP effectively halts the cleavage of amyloid precursor protein (APP), thereby attenuating amyloid-β (Aβ) plaque deposition and recovering memory impairment in 5xFAD transgenic mouse models (2[2]).

Signaling pathway demonstrating 3NCP-mediated inhibition of BACE-1 and Aβ plaque reduction.

Inflammation and Oncology: Curcumin Analogs

Curcumin is a well-known anti-inflammatory agent, but its clinical utility is severely limited by poor bioavailability and rapid metabolism. Synthesizing mono-ketone analogs, such as 2,5-dibenzylidenecyclopentanone and related diarylpentanoids, resolves these pharmacokinetic limitations. These cyclopentanone derivatives retain the ability to inhibit pro-inflammatory cytokines (TNF-α and IL-6) and scavenge free radicals, providing a highly stable, bioavailable alternative to traditional linear curcuminoids (3[3], 4[4]). Furthermore, cyclopentanone oximes have been identified as potent antagonists of FGF-23, offering therapeutic avenues for chronic kidney disease-mineral and bone disorders (5[5]).

Quantitative Data Summary

To facilitate rapid bench-to-bedside translation, the following table consolidates the quantitative efficacy of key cyclopentanone derivatives across multiple therapeutic targets.

| Compound Class | Specific Derivative | Primary Target / Activity | Efficacy Metric (IC50 / Effect) |

| Bis(arylidene)cycloalkanone | Compound 5d (para-Cl) | α-Amylase (Antidiabetic) | 7.6 ± 1.4 µM |

| Bis(arylidene)cycloalkanone | Compound 5e (para-Br) | α-Amylase (Antidiabetic) | 6.9 ± 1.8 µM |

| Nitrophenyl-cyclopentanone | 3NCP | BACE-1 (Alzheimer's) | Significant mRNA reduction |

| Diarylpentanoid | Compound 22 (p-hydroxyl) | DPPH (Antioxidant) | 49.1 µg/mL |

| Cyclopentanone Oxime | Compound 1 | FGF-23 (Antagonist) | >90% Inhibition at 10 µM |

Experimental Protocols (Self-Validating Systems)

A hallmark of rigorous application science is the deployment of self-validating protocols. The following methodologies explain not just the how, but the causality behind each experimental choice.

Protocol 1: In Vitro α-Amylase Inhibition Assay

Objective: Evaluate the antidiabetic potential of synthesized bis(arylidene)cyclopentanones. Causality Check: Acarbose is utilized as the positive control because it represents the clinical gold standard for competitive α-amylase inhibition, establishing a reliable baseline. Porcine pancreatic α-amylase is selected due to its high structural homology with the human isoform.

-

Reagent Preparation: Prepare 0.02 M sodium phosphate buffer (pH 6.9, supplemented with 0.006 M NaCl). Rationale: This specific ionic strength and pH mimic physiological intestinal conditions, ensuring the enzyme remains in its native, active conformation.

-

Enzyme-Inhibitor Pre-incubation: Mix 50 µL of the cyclopentanone derivative (at varying serial dilutions) with 50 µL of α-amylase solution (0.5 mg/mL). Incubate at 25°C for 10 minutes. Rationale: Pre-incubation is critical; it allows non-covalent interactions (such as π-π stacking driven by the cyclopentanone core) to reach thermodynamic equilibrium prior to the introduction of the competitive substrate.

-

Substrate Addition: Introduce 50 µL of a 1% starch solution to initiate the catalytic reaction. Incubate for exactly 10 minutes at 25°C.

-

Reaction Termination: Add 100 µL of dinitrosalicylic acid (DNSA) color reagent, then boil the mixture in a water bath at 85°C for 5 minutes. Rationale: DNSA rapidly reacts with the reducing sugars released by starch hydrolysis. Boiling halts enzymatic activity immediately and generates a stable chromophore for accurate quantification.

-

Quantification: Cool the microplates to room temperature, dilute with 1 mL distilled water, and measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Evaluation of BACE-1 Expression via RT-PCR

Objective: Determine the transcriptional downregulation of BACE-1 by 3NCP in an Alzheimer's model. Causality Check: RT-PCR is selected over simple enzymatic assays to prove that 3NCP exerts its effect at the transcriptional level, downregulating the expression of the β-secretase gene. The 5xFAD transgenic mouse model is utilized because it rapidly develops severe, predictable amyloid pathology, serving as a robust in vivo environment.

-

Tissue Isolation: Euthanize 5xFAD mice post-treatment. Rapidly dissect the hippocampus and frontal cortex on a cold block. Rationale: Immediate cold isolation prevents endogenous RNases from degrading the transient mRNA transcripts.

-

RNA Extraction: Homogenize the tissue in TRIzol reagent. Perform a chloroform extraction followed by isopropanol precipitation to isolate total RNA.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an oligo(dT) primer and a high-fidelity reverse transcriptase. Rationale: Oligo(dT) primers specifically target the poly-A tail of mature mRNA, effectively excluding genomic DNA and ribosomal RNA contamination from the downstream amplification.

-

Amplification: Perform PCR using specific BACE-1 primers alongside GAPDH as an endogenous housekeeping control. Rationale: GAPDH normalizes any variations in initial RNA yield and reverse transcription efficiency, ensuring the calculated fold-change is strictly due to the drug's effect.

-

Analysis: Resolve the amplicons on a 1.5% agarose gel via electrophoresis. Quantify band intensity using densitometry software to determine the relative BACE-1 mRNA fold change against the vehicle-treated control.

References

- Synthesis and Evaluation of Para-Substituted Bis(Arylidene)

- Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice Source: PMC / NIH URL

- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships Source: PMC / NIH URL

- Design and development of FGF-23 antagonists: Definition of the pharmacophore and initial structure-activity relationships probed by synthetic analogues Source: PMC / NIH URL

- In Silico Pharmacokinetics Study of 2,5-Dibenzylidenecyclopentanone Analogs as Mono-Ketone Versions of Curcumin Source: Semantic Scholar URL

Sources

The Keystone of Hedione: Discovery, Mechanistic Synthesis, and History of 2-(1-Hydroxypentyl)cyclopentan-1-one

Executive Summary

In the realm of synthetic organic chemistry and fragrance development, few molecules have bridged the gap between natural product isolation and industrial-scale synthesis as elegantly as 2-(1-hydroxypentyl)cyclopentan-1-one (CAS: 42558-01-0)[1]. As the critical first intermediate in the synthesis of Methyl Dihydrojasmonate (commercially known as Hedione), this β-hydroxy ketone represents the foundational step where the essential C10 carbon skeleton—a cyclopentane ring coupled with a pentyl chain—is locked into place[2][3].

This whitepaper provides an in-depth technical analysis of 2-(1-hydroxypentyl)cyclopentan-1-one, exploring its historical discovery, the mechanistic causality behind its synthesis, and the self-validating protocols required to scale it for the production of one of the most culturally and commercially significant aroma chemicals of the 20th century.

Historical Context: The Quest for the Jasmine Note

The story of 2-(1-hydroxypentyl)cyclopentan-1-one is inextricably linked to the discovery of Hedione. In 1957, Firmenich researcher Edouard Demole successfully identified methyl jasmonate as the olfactory heart of Jasminum grandiflorum L. absolute[4][5]. Recognizing the commercial potential but facing the instability and high cost of the natural isolate, Demole synthesized its dihydro derivative, methyl dihydrojasmonate, in 1958[4][5][6].

Patented by Firmenich in 1962 under the trade name Hedione (derived from the Greek hedone, meaning pleasure), the molecule was elevated to global stardom when master perfumer Edmond Roudnitska dosed it at 3% in Christian Dior’s Eau Sauvage in 1966[4][6].

To meet the explosive demand—eventually scaling to over 20,000 metric tons annually[6]—chemists required a highly efficient, scalable synthetic route. The foundational methodology developed relied on the cross-aldol condensation of cyclopentanone and n-valeraldehyde to yield 2-(1-hydroxypentyl)cyclopentan-1-one, a breakthrough that enabled the subsequent dehydration, isomerization, and Michael addition steps necessary to produce Hedione[2][7].

Chemical Identity and Mechanistic Pathway

The synthesis of Hedione is a masterclass in controlling regioselectivity and thermodynamic equilibrium. The pathway begins with the formation of 2-(1-hydroxypentyl)cyclopentan-1-one.

Figure 1: Synthetic pathway from precursors to Methyl Dihydrojasmonate (Hedione).

Mechanistic Causality

-

Cross-Aldol Addition: The reaction between cyclopentanone and n-valeraldehyde under alkaline conditions yields the β-hydroxy ketone, 2-(1-hydroxypentyl)cyclopentan-1-one[2][3].

-

Kinetic Dehydration: Subsequent acid-catalyzed dehydration removes the hydroxyl group. Kinetically, the abstraction of the most accessible α-proton leads to the formation of the exocyclic double bond, yielding 2-pentylidenecyclopentanone[3][8].

-

Thermodynamic Isomerization: The exocyclic alkene is not suitable for the final Michael addition. Thus, an isomerization step driven by high heat and an acid or palladium catalyst is employed to shift the double bond into the ring, forming the thermodynamically stable endocyclic enone (2-pentylcyclopent-2-en-1-one)[2][3][9]. This relieves ring strain and establishes the necessary α,β-unsaturated system for the final addition of dimethyl malonate[2][7].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 2-(1-hydroxypentyl)cyclopentan-1-one and its downstream conversion must be executed as a self-validating system, where each step includes mechanistic safeguards and analytical checkpoints.

Figure 2: Step-by-step experimental workflow for the synthesis of the endocyclic enone.

Protocol: Synthesis of 2-(1-Hydroxypentyl)cyclopentan-1-one

Apparatus: 500 mL reaction flask equipped with a mechanical stirrer, immersion thermometer, and addition funnel[3].

Step 1: Base-Catalyzed Enolate Formation

-

Procedure: Dissolve 1.65 g of NaOH pellets in 155 mL of water and warm to 30°C. Add 75.6 g (0.9 moles) of cyclopentanone dropwise while strictly maintaining the temperature at 30°C–31°C[3].

-

Causality: An excess of cyclopentanone (1.8:1 molar ratio relative to the aldehyde) is utilized to saturate the basic environment with cyclopentanone enolates. This statistical advantage suppresses the self-condensation of valeraldehyde, ensuring high selectivity for the desired cross-aldol product[3].

Step 2: Cross-Aldol Addition

-

Procedure: Introduce 43.0 g (0.5 moles) of n-valeraldehyde dropwise over 30 minutes. Stir the reaction mass for 1 hour at 30°C[3].

-

Causality: The temperature is strictly capped at 30°C to isolate the β-hydroxy ketone. Exceeding this temperature would provide the activation energy required for premature, uncontrolled dehydration, leading to a complex mixture of polymeric byproducts[3][8].

Step 3: Quenching and Analytical Validation

-

Procedure: Quench the reaction with acetic acid to neutralize the NaOH, halting the aldol equilibrium. Add water and vigorously shake to separate the organic phase containing 2-(1-hydroxypentyl)cyclopentan-1-one[3].

-

Validation: Subject the organic phase to Gas Chromatography (GC). A successful reaction will show >85% conversion to the β-hydroxy ketone with minimal unreacted valeraldehyde[8][9].

Protocol: Downstream Dehydration and Isomerization

Step 4: Dehydration to the Exocyclic Alkene

-

Procedure: Charge the isolated 2-(1-hydroxypentyl)cyclopentan-1-one into a reactor with 105% phosphoric acid (or oxalic acid) and heat to 100°C under reduced pressure (40 kPa) for 0.5 to 1.5 hours[8].

-

Causality: The acid protonates the hydroxyl group, making it an excellent leaving group. The elimination of water yields 2-pentylidenecyclopentanone (yields typically >95%)[8].

Step 5: Isomerization to the Endocyclic Alkene

-

Procedure: Transfer the dehydrated product to a separable flask. Add 5% Pd/C catalyst (or HBr in n-butanol) and heat to 140°C under a hydrogen atmosphere (or reflux) for up to 20 hours[3][9].

-

Causality: The exocyclic double bond is kinetically favored but thermodynamically unstable. The combination of high thermal energy (140°C) and a catalyst lowers the activation barrier, driving the double bond into the cyclopentane ring to form 2-pentylcyclopent-2-en-1-one[3][9].

-

Validation: GC analysis must confirm the disappearance of the exocyclic peak and the emergence of the endocyclic enone, targeting a yield of >95%[9].

Quantitative Data and Yield Optimization

The efficiency of the Hedione synthesis relies heavily on optimizing the conversion ratios at each intermediate step. The table below summarizes the optimal reaction conditions and typical industrial yields derived from the protocols.

| Reaction Step | Reactants & Catalysts | Temp (°C) | Target Intermediate | Typical Yield (%) |

| Aldol Addition | Cyclopentanone, Valeraldehyde, NaOH (aq) | 30 | 2-(1-Hydroxypentyl)cyclopentan-1-one | 85.0 - 90.0 |

| Dehydration | β-hydroxy ketone, H₃PO₄ or Oxalic Acid | 100 | 2-Pentylidenecyclopentanone | 95.0 - 96.8 |

| Isomerization | Exocyclic enone, Pd/C (H₂ atm) or HBr | 140 | 2-Pentylcyclopent-2-en-1-one | 78.6 - 98.0 |

| Michael Addition | Endocyclic enone, Dimethyl malonate, Base | 160 - 180 | Methyl Dihydrojasmonate (Hedione) | 80.0 - 85.0 |

Data synthesized from patent literature and chemical manufacturing benchmarks[2][3][8][9].

Industrial Legacy

The successful isolation and synthesis of 2-(1-hydroxypentyl)cyclopentan-1-one was the linchpin that allowed Firmenich and subsequent chemical manufacturers to scale Hedione from a 50 kg batch in 1961 to thousands of tons by the 1970s[4].

By mastering the mechanistic causality of the aldol condensation and the delicate thermodynamic balance of the subsequent isomerization, chemists unlocked a molecule that fundamentally altered modern perfumery. Today, advanced distillation techniques further refine the final Hedione product to isolate the highly prized cis-isomer (High-cis Hedione), which possesses an even greater booster effect and olfactory radiance[5][6][7]. Yet, all of these modern advancements remain entirely dependent on the initial, flawless construction of the 2-(1-hydroxypentyl)cyclopentan-1-one backbone.

References

- 2-(1-hydroxypentyl)

- IL159318A - Method for producing 2-(alkyl)

- Cas 24851-98-7, Methyl dihydrojasmonate Source: Lookchem URL

- Let There Be Light: 50 Years of Hedione Source: Perfumer & Flavorist URL

- Hedione for modern formulations Source: ECSA Chemicals URL

- 2-N-PENTYLCYCLOPENTANONE synthesis Source: ChemicalBook URL

- The Chemistry and Creative Legacy of Methyl Jasmonate and Hedione Source: Perfumer & Flavorist URL

- Buy Methyl dihydrojasmonate | 24851-98-7 Source: Smolecule URL

- US4260830A - Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues Source: Google Patents URL

Sources

- 1. nextsds.com [nextsds.com]

- 2. Buy Hedione | 24851-98-7 | >98% [smolecule.com]

- 3. US4260830A - Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues - Google Patents [patents.google.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 7. lookchem.com [lookchem.com]

- 8. IL159318A - Method for producing 2-(alkyl) cycloalkenone - Google Patents [patents.google.com]

- 9. 2-N-PENTYLCYCLOPENTANONE synthesis - chemicalbook [chemicalbook.com]

Synthesis of 2-(1-Hydroxypentyl)cyclopentan-1-one: A Detailed Guide to Aldol Condensation

Introduction: The Significance of Aldol Condensation in Modern Synthesis

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This powerful reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, yielding a β-hydroxy aldehyde or β-hydroxy ketone, aptly named an "aldol."[3][4] Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound, a versatile intermediate in numerous synthetic pathways.[5][6]

This application note provides a comprehensive protocol for the synthesis of 2-(1-hydroxypentyl)cyclopentan-1-one via a crossed aldol condensation between cyclopentanone and pentanal (valeraldehyde). This target molecule serves as a valuable building block in the synthesis of various fine chemicals, fragrances, and pharmacologically active compounds.[1][7] We will delve into the mechanistic underpinnings of this base-catalyzed reaction, provide a detailed, step-by-step experimental procedure, and discuss key parameters for process optimization and product characterization.

Reaction Mechanism: A Stepwise Look at C-C Bond Formation

The base-catalyzed aldol condensation of cyclopentanone and pentanal proceeds through a well-defined mechanistic pathway.[1] The fundamental steps are as follows:

-

Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from cyclopentanone. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[1][8][9] The equilibrium of this step is crucial and is influenced by the strength of the base and the pKa of the α-proton.

-

Nucleophilic Attack: The newly formed cyclopentanone enolate attacks the electrophilic carbonyl carbon of pentanal. This step results in the formation of a new carbon-carbon single bond and a tetrahedral alkoxide intermediate.[8][9][10]

-

Protonation: The alkoxide intermediate is subsequently protonated by a proton source in the reaction mixture, typically water or the conjugate acid of the base, to yield the final β-hydroxy ketone product, 2-(1-hydroxypentyl)cyclopentan-1-one.[9][10]

Visualizing the Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jackwestin.com [jackwestin.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aldol Condensation - Chemistry Steps [chemistrysteps.com]

- 7. d-nb.info [d-nb.info]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Base-catalyzed synthesis of 2-(1-Hydroxypentyl)cyclopentan-1-one

An Application Note and Protocol for the Base-Catalyzed Synthesis of 2-(1-Hydroxypentyl)cyclopentan-1-one

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-hydroxypentyl)cyclopentan-1-one, a valuable β-hydroxy ketone intermediate. The synthesis is achieved via a base-catalyzed crossed aldol addition reaction between cyclopentanone and valeraldehyde (pentanal). This application note details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol suitable for laboratory scale, and discusses the critical parameters that govern the selective formation of the desired aldol addition product over the condensation product. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing the technical depth and practical insights necessary for successful execution.

Introduction and Significance

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1][2][3] The reaction joins an enol or enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound, known as an "aldol".[2][4] The target molecule of this guide, 2-(1-hydroxypentyl)cyclopentan-1-one, is a classic aldol addition product. Such structures are not only significant in their own right but also serve as versatile precursors for further synthetic transformations, including the formation of α,β-unsaturated ketones through dehydration.[3][5] This specific intermediate can be a building block in the synthesis of fragrances, natural products, and other complex organic molecules.

This protocol focuses on a crossed or mixed aldol reaction, where two different carbonyl compounds, cyclopentanone and valeraldehyde, are reacted.[1] The success of a crossed aldol reaction hinges on controlling the reaction to prevent a mixture of all four possible products.[3] In this case, selectivity is achieved because aldehydes are typically more reactive electrophiles than ketones, and ketones like cyclopentanone can be readily deprotonated to form the nucleophilic enolate without significant self-condensation under controlled conditions.

Reaction Mechanism: The Aldol Addition Pathway

The base-catalyzed synthesis of 2-(1-hydroxypentyl)cyclopentan-1-one proceeds via a three-step aldol addition mechanism. The careful control of reaction conditions, particularly temperature, is crucial to isolate the β-hydroxy ketone and prevent the subsequent base-catalyzed dehydration (condensation) that would lead to an α,β-unsaturated product.[3][6]

-

Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from cyclopentanone. This deprotonation is a reversible equilibrium that forms a resonance-stabilized enolate ion. The enolate is the key nucleophilic species in the reaction.[1][2]

-

Nucleophilic Attack: The cyclopentanone enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[2][3]

-

Protonation: The alkoxide intermediate is a strong base and is rapidly protonated by a proton source in the reaction mixture, typically water (which is formed when the hydroxide catalyst deprotonates the ketone). This final step yields the neutral β-hydroxy ketone product, 2-(1-hydroxypentyl)cyclopentan-1-one, and regenerates the hydroxide catalyst.[3]

Experimental Protocol and Workflow

This protocol is adapted from established industrial procedures and optimized for laboratory-scale synthesis.[6] The primary objective is the selective formation of the aldol addition product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclopentanone | 84.12 | 22.4 g (23.8 mL) | 0.266 | Reagent grade, should be colorless. |

| Valeraldehyde (Pentanal) | 86.13 | 9.9 g (12.2 mL) | 0.115 | Limiting reagent. Should be distilled if old. |

| Sodium Hydroxide (NaOH) | 40.00 | ~58 mg | ~0.0014 | Used as a 48% aqueous solution (0.12 g). |

| Deionized Water | 18.02 | 10.1 mL | - | As a solvent. |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction. |

| Saturated NaCl (Brine) | - | ~30 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Visual Workflow

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Charge the flask with cyclopentanone (22.4 g, 0.266 mol), deionized water (10.1 mL), and the 48% NaOH solution (0.12 g).

-

Causality Note: Cyclopentanone is used in excess to act as both the nucleophile and part of the solvent system, maximizing the formation of the desired crossed-aldol product and minimizing the self-condensation of valeraldehyde.

-

-

Cooling: Place the flask in an ice-water bath and begin stirring. Cool the reaction mixture to an internal temperature of 10-15°C.

-

Causality Note: Low temperature is critical to favor the kinetic aldol addition product and prevent the thermodynamically favored, but undesired, dehydration (condensation) reaction.[6] It also helps to manage the exothermic nature of the reaction.

-

-

Aldehyde Addition: Add the valeraldehyde (9.9 g, 0.115 mol) to the dropping funnel. Add the valeraldehyde dropwise to the stirring reaction mixture over a period of approximately 4-5 hours. Ensure the internal temperature does not rise above 15°C during the addition.

-

Causality Note: Slow, dropwise addition of the limiting aldehyde reagent ensures its concentration remains low, preventing self-condensation and allowing it to react efficiently with the readily available cyclopentanone enolate.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 10-15°C for an additional hour to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Workup - Quenching and Extraction: Add 50 mL of cold deionized water to the flask to quench the reaction. Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with 30-40 mL portions of diethyl ether.

-

Causality Note: The addition of water stops the reaction by diluting the reactants and catalyst. Extraction with an organic solvent separates the desired organic product from the aqueous catalyst and unreacted water-soluble components.

-

-

Washing and Drying: Combine the organic extracts in the separatory funnel and wash once with 30 mL of saturated NaCl solution (brine). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

-

Causality Note: The brine wash helps to remove residual water from the organic layer. Anhydrous MgSO₄ is a drying agent that removes the final traces of water.

-

-

Solvent Removal and Purification: Filter the solution to remove the MgSO₄. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude oil can be purified by vacuum distillation to yield the final product, 2-(1-hydroxypentyl)cyclopentan-1-one.

-

Causality Note: Purification under reduced pressure (vacuum distillation) is recommended to allow distillation at a lower temperature, which minimizes the risk of thermal dehydration of the aldol product.

-

Concluding Remarks

The base-catalyzed aldol addition of cyclopentanone and valeraldehyde provides an efficient and direct route to 2-(1-hydroxypentyl)cyclopentan-1-one. The success of this synthesis relies heavily on the procedural details outlined in this note. Specifically, maintaining a low reaction temperature (10-15°C) and ensuring the slow, controlled addition of the aldehyde are paramount to maximizing the yield of the desired β-hydroxy ketone and preventing the formation of the dehydrated condensation byproduct. This protocol offers a reliable and scalable method for researchers requiring this versatile synthetic intermediate.

References

-

Title: Synthesis of 2-pentyl-2-cyclopenten-1-one Source: PrepChem.com URL: [Link]

-

Title: Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity Source: MDPI URL: [Link]

-

Title: Aldol Experiment, Part 2 - Reaction, Purification, and Characterization Source: YouTube URL: [Link]

-

Title: Aldol Addition of Cyclopentanone Source: Scribd URL: [Link]

-

Title: A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts Source: ResearchGate URL: [Link]

-

Title: Lab 13: Predicting the Products of an Aldol Reaction Source: California State University, Bakersfield (CSUB) URL: [Link]

- Title: Method for producing of 2-alkyl-2-cycloalken-1-one (US20110034722A1)

-

Title: Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides Source: Springer URL: [Link]

-

Title: Draw the mechanism for the base-catalyzed aldol condensation of cyclopentanone. Source: Pearson+ URL: [Link]

-

Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Aldol Addition Aldol Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Aldol reaction Source: Wikipedia URL: [Link]

-

Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Experiment 19 — Aldol Condensation Source: Swarthmore College URL: [Link]

-

Title: Aldol Reaction Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aldol reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. amherst.edu [amherst.edu]

- 6. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

Role of 2-(1-Hydroxypentyl)cyclopentan-1-one in jasmine ketolactone synthesis

Target Audience: Synthetic Chemists, Fragrance Researchers, and Drug Development Professionals Focus: The structural divergence of 2-(1-Hydroxypentyl)cyclopentan-1-one and its mechanistic exclusion from Jasmine Ketolactone macrolactonization.

Introduction & Scientific Clarification

In the synthesis of jasmonate-derived fragrances and phytohormones, cyclopentanone derivatives serve as the foundational building blocks. A common point of confusion in synthetic planning is the exact role of 2-(1-Hydroxypentyl)cyclopentan-1-one .

While this molecule is the critical thermodynamic intermediate for the synthesis of the ubiquitous fragrance Methyl Dihydrojasmonate (Hedione) , it is mechanistically excluded from acting as a direct precursor to Jasmine Ketolactone (JKL) .

Jasmine ketolactone is a naturally occurring 10-membered macrolide[1]. The formation of this macrocycle requires an ω -hydroxylated pentenyl side chain (specifically, a 5-hydroxypent-2-enyl group) to undergo lactonization with the C3-acetic acid moiety. In contrast, 2-(1-hydroxypentyl)cyclopentan-1-one possesses a saturated pentyl chain with the hydroxyl group at the C1 position (adjacent to the cyclopentanone ring). Attempting a lactonization with this intermediate would sterically and geometrically restrict the ring closure to a 6-membered δ -lactone, rather than the required 10-membered macrolide.

Therefore, 2-(1-hydroxypentyl)cyclopentan-1-one serves as the ultimate divergent model in jasmonate synthesis: it perfectly illustrates how α -alkylation of cyclopentanones dictates the downstream viability of macrolactonization versus Michael addition pathways[2].

Mechanistic Pathways & Causality

The synthetic trajectories of jasmonate derivatives are governed by the entropic and enthalpic constraints of their target ring sizes.

Pathway A: The Dihydrojasmonate Route (Hedione)

The synthesis of Hedione relies on the aldol condensation of cyclopentanone and valeraldehyde. The resulting 2-(1-hydroxypentyl)cyclopentan-1-one is dehydrated to 2-pentylidenecyclopentanone, followed by an acid-catalyzed isomerization to 2-pentyl-2-cyclopenten-1-one. This α,β -unsaturated ketone then undergoes a highly diastereoselective Michael addition with dimethyl malonate. The causality here is driven by thermodynamic stability : the C1-hydroxyl group is intentionally eliminated to create the necessary electrophilic center for the Michael donor.

Pathway B: The Macrolide Route (Jasmine Ketolactone)

Synthesizing the 10-membered ring of Jasmine Ketolactone imposes a severe entropic penalty. Traditional lactonization of seco-acids often fails or yields oligomers. To overcome this, modern syntheses utilize Ring-Closing Metathesis (RCM) [2]. By coupling 2-cyclopentenone with a diene precursor containing the requisite ω -hydroxyl equivalent, a conformationally constrained intermediate is formed. A Ruthenium-based catalyst (e.g., Grubbs catalyst) then drives the entropically unfavorable 10-membered ring closure by releasing volatile ethylene gas, making the reaction irreversible.

Mandatory Visualization: Pathway Divergence

Divergent pathways showing structural divergence of Hedione precursors from Jasmine Ketolactone.

Quantitative Data Summarization

The table below summarizes the critical differences in precursors, catalytic systems, and yields between the two divergent jasmonate pathways.

| Target Molecule | Key Intermediate | Ring Size | Hydroxyl Position | Synthetic Methodology | Typical Yield |

| Methyl Dihydrojasmonate | 2-(1-Hydroxypentyl)cyclopentan-1-one | 5-membered (Cyclopentanone) | C1 (Eliminated later) | Aldol Condensation → Michael Addition | 80 - 85% |

| Jasmine Ketolactone | 3-oxo-2-(5-hydroxypent-2-enyl)cyclopentaneacetic acid | 10-membered (Macrolide) | C5 ( ω -position) | 3-Component Coupling → RCM | 69 - 88% |

Experimental Protocols

The following protocols provide self-validating workflows for both the synthesis of the C1-hydroxylated intermediate and the ω -hydroxylated macrolide.

Protocol 1: Synthesis of 2-(1-Hydroxypentyl)cyclopentan-1-one (Aldol Route)

Causality: This reaction is performed under strict temperature control to prevent the self-aldolization of valeraldehyde and to stop the reaction before spontaneous dehydration occurs.

-

Preparation: In a 250 mL three-necked flask equipped with a dropping funnel and thermometer, dissolve 0.83 g of NaOH in 75 mL of deionized water.

-

Substrate Addition: Place the flask in a water bath maintained at 25°C. Add 38.0 g (0.45 mol) of cyclopentanone dropwise.

-

Electrophile Introduction: Slowly add 22.0 g (0.25 mol) of n-valeraldehyde dropwise. Critical Control Point: Maintain the internal temperature strictly below 32°C to prevent premature dehydration to 2-pentylidenecyclopentanone.

-

Reaction & Quenching: Stir the mixture at 28°C for 1 hour. Quench the reaction by adding 1.5 g of glacial acetic acid, stirring for an additional 2 minutes to neutralize the NaOH.

-

Workup: Separate the organic layer using a separatory funnel. Wash the organic phase with saturated aqueous NaCl (50 mL).

-

Validation: Analyze the crude organic layer via GC-MS. The target 2-(1-hydroxypentyl)cyclopentan-1-one will present a molecular ion peak at m/z 170. IR spectroscopy should confirm the presence of an intact hydroxyl stretch ( ∼ 3400 cm −1 ) and a cyclopentanone carbonyl ( ∼ 1730 cm −1 ).

Protocol 2: Synthesis of Jasmine Ketolactone via Ring-Closing Metathesis[2]

Causality: The formation of a 10-membered ring is entropically disfavored. By utilizing high dilution conditions, the probability of intramolecular cyclization vastly exceeds that of intermolecular cross-metathesis (oligomerization).

-

Precursor Preparation: Prepare the diene precursor by coupling the lithium enolate of 3-butenyl (diphenylmethylsilyl)acetate with 2-cyclopentenone, followed by trapping with allyl iodide.

-

Dilution: Dissolve 1.0 mmol of the diene precursor in 100 mL of anhydrous, degassed dichloromethane (DCM) to achieve a highly dilute concentration (0.01 M).

-

Catalyst Addition: Under an argon atmosphere, add 5 mol% of first-generation Grubbs Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to the stirring solution. Critical Control Point: The catalyst must be added slowly over 16 hours via a syringe pump to maximize the monomeric ring closure.

-

Reaction: Reflux the mixture for 24 hours. The release of ethylene gas drives the equilibrium toward the cyclic product.

-

Workup & Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation: 1 H NMR will reveal the disappearance of terminal olefinic protons ( ∼ 4.9-5.1 ppm) and the emergence of internal olefinic protons corresponding to the 10-membered ring. The product is typically isolated as a 1.4:1 mixture of E/Z isomers.

References

-

Kitahara, T., Iwamoto, M., Takagi, Y., Mori, K., & Matsui, M. (1984). Synthesis of Jasmine Ketolactone. Agricultural and Biological Chemistry, 48(7), 1731-1734.[Link]

-

LookChem. (n.d.). Cas 24851-98-7, Methyl dihydrojasmonate. LookChem Chemical Database.[Link]

Sources

High-Yield Stereoselective Synthesis of 2-(1-Hydroxypentyl)cyclopentan-1-one Isomers: An Application Note for Organocatalytic Cross-Aldol Reactions

Introduction & Strategic Significance

2-(1-Hydroxypentyl)cyclopentan-1-one is a critical chiral building block in the synthesis of high-value fragrances and pharmaceutical intermediates. Most notably, it serves as the direct precursor to 2-pentyl-2-cyclopenten-1-one (dihydrojasmone) and methyl dihydrojasmonate (Hedione), which are ubiquitous odoriferous components in commercial perfumery[1].

Historically, the direct cross-aldol reaction between two enolizable aliphatic carbonyls—such as cyclopentanone and pentanal (valeraldehyde)—has been notoriously difficult. Aliphatic aldehydes are highly prone to self-condensation, Tishchenko-type disproportionation, and rapid enolization. However, the advent of asymmetric organocatalysis, specifically enamine catalysis utilizing L-proline and its derivatives, has enabled the highly stereoselective synthesis of the anti and syn diastereomers of this compound[2].

This application note provides a comprehensive guide to the mechanistic principles, comparative catalyst performance, and step-by-step methodologies required to synthesize 2-(1-hydroxypentyl)cyclopentan-1-one with high diastereomeric ratio (dr) and enantiomeric excess (ee).

Mechanistic Principles of Stereocontrol

The stereochemical outcome of the proline-catalyzed cross-aldol reaction is governed by a highly ordered, dual-activation mechanism.

-

Enamine Formation (Nucleophile Generation): L-proline acts as a bifunctional catalyst. Its secondary amine condenses with cyclopentanone to form a nucleophilic enamine intermediate. By using cyclopentanone in excess, the catalyst is saturated, kinetically favoring the cross-aldol pathway over the self-aldolization of pentanal[2].

-

Zimmerman-Traxler Transition State (Electrophile Activation): The carboxylic acid moiety of L-proline acts as a Brønsted acid, hydrogen-bonding to the carbonyl oxygen of the incoming pentanal. This rigidifies the transition state into a chair-like conformation.

-

Facial Selectivity: To minimize 1,3-diaxial steric clashes within this compact transition state, the bulky pentyl chain of the aldehyde adopts an equatorial position. This spatial arrangement dictates the facial attack, predominantly yielding the anti-(2S, 1'R) diastereomer with high enantiomeric excess[2].

Recent advancements have introduced co-catalysts, such as boronic acids, which dynamically interact with the proline catalyst to tighten the chiral pocket, significantly boosting both reactivity and selectivity for unbranched linear aliphatic aldehydes[3].

Reaction Pathway Visualization

Figure 1: Organocatalytic enamine cycle for the stereoselective cross-aldol reaction.

Comparative Catalyst Performance

The table below summarizes the quantitative performance of various catalytic systems utilized for the cross-aldol addition of cyclopentanone to aliphatic aldehydes.

| Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (anti, %) | Ref |

| L-Proline (20 mol%) | CHCl₃ / Acetone | 55 | 70:30 | 85 | [2] |

| L-Proline + 3,5-FPhBA | DMSO | 90 | >20:1 | 98 | [3] |

| Catalytic Antibody 38C2 | Aqueous Buffer | 60 | N/A | >90 | [4] |

| (R)-LLB Complex | THF | 76 | N/A | 88 | [5] |

Note: The addition of 3,5-fluorophenylboronic acid (3,5-FPhBA) to L-proline creates a dynamic covalent complex that drastically improves the dr and ee for challenging aliphatic substrates[3]. Heteropolymetallic complexes like LaLi₃tris(binaphthoxide) (LLB) also offer viable asymmetric alternatives[5].

Experimental Protocols

Protocol A: Standard L-Proline Catalyzed Asymmetric Aldol Addition

Objective: Baseline synthesis of anti-2-(1-hydroxypentyl)cyclopentan-1-one.

Causality & Expert Insight: Cyclopentanone is used as both a reactant and a co-solvent (5.0 equiv) to ensure the catalyst remains saturated with the enamine, thereby outcompeting the background self-condensation of pentanal. Chloroform is selected as the primary solvent because non-polar environments strengthen the crucial hydrogen-bonding network in the transition state[2].

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (115 mg, 1.0 mmol, 20 mol%) to a mixture of anhydrous CHCl₃ (10 mL) and cyclopentanone (2.10 g, 25.0 mmol, 5.0 equiv).

-

Activation: Stir the suspension at ambient temperature (20–25 °C) for 15 minutes to initiate enamine formation.

-

Electrophile Addition: Slowly add pentanal (430 mg, 5.0 mmol, 1.0 equiv) dropwise over 15 minutes using a syringe pump. Critical Step: Slow addition maintains a low steady-state concentration of the aldehyde, preventing Tishchenko reactions.

-

Reaction: Stir the mixture vigorously for 48–72 hours. Monitor the conversion via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄ stain).

-

Quench & Extraction: Dilute the mixture with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

-

Washing: Wash the combined organic layers with brine (20 mL). Warning: Do not use strong acidic washes (e.g., 1M HCl), as this will trigger the spontaneous dehydration of the β-hydroxy ketone into 2-pentylidenecyclopentanone.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient elution: 95:5 to 80:20 Hexanes/EtOAc) to separate the anti and syn isomers.

Protocol B: Boronic Acid-Modified Proline Catalysis (High-Yield/Selectivity)

Objective: Achieve >20:1 dr and >95% ee using dynamic covalent microenvironment modulation[3].

-

Catalyst Complexation: In a 20 mL reaction vial, combine L-proline (2.9 mg, 0.025 mmol, 5 mol%) and 3,5-fluorophenylboronic acid (3,5-FPhBA) (7.0 mg, 0.05 mmol, 10 mol%) in anhydrous DMSO (2.0 mL). Stir for 30 minutes at room temperature to allow the complex to form.

-

Reagent Addition: Add cyclopentanone (84 mg, 1.0 mmol, 2.0 equiv), followed immediately by pentanal (43 mg, 0.5 mmol, 1.0 equiv).

-

Incubation: Seal the vial and stir at 30 °C for 48 hours. The boronic acid transiently coordinates with the intermediates, providing a tighter chiral pocket that heavily restricts the formation of the syn isomer[3].

-

Isolation: Follow the standard aqueous workup and purification as described in Steps 5-7 of Protocol A.

Analytical Characterization & Validation

To ensure the self-validating integrity of the synthesized protocols, the following analytical benchmarks must be met:

-

Diastereomeric Assignment (NMR): The anti and syn isomers can be distinguished via ¹H NMR (CDCl₃, 400 MHz). The coupling constant ( J ) of the carbinol proton (H-1') differs due to the relative dihedral angles. The anti isomer typically exhibits a larger coupling constant ( J≈7−9 Hz) compared to the syn isomer ( J≈3−5 Hz).

-

Enantiomeric Excess (Chiral HPLC): Determine the ee using a chiral stationary phase (e.g., Daicel Chiralpak AD-H or AS-H column). A standard mobile phase of Hexanes/Isopropanol (e.g., 95:5 v/v) at a flow rate of 1.0 mL/min will resolve the enantiomers. UV detection should be set to 210 nm.

Sources

Application Note: Tandem Dehydration and Isomerization of 2-(1-Hydroxypentyl)cyclopentan-1-one

Context and Synthetic Significance

The compound 2-pentyl-2-cyclopenten-1-one (CAS No. 25564-22-1) is a highly valued α,β-unsaturated ketone. It serves as a critical structural building block in the synthesis of complex pharmaceutical active ingredients, such as prostaglandins, and premium fragrance molecules, including dihydrojasmone and Hedione (methyl dihydrojasmonate) analogs[1][2].

The industrial and laboratory-scale synthesis of this molecule relies heavily on the dehydration of the aldol condensation adduct, 2-(1-hydroxypentyl)cyclopentan-1-one . However, the direct dehydration of this secondary alcohol does not immediately yield the target molecule. Instead, it generates a kinetic intermediate that must be thermodynamically driven to the final product[3]. This application note details the mechanistic causality, experimental protocols, and self-validation steps required to execute this tandem transformation successfully.

Mechanistic Rationale & Causality

The conversion of 2-(1-hydroxypentyl)cyclopentan-1-one to 2-pentyl-2-cyclopenten-1-one occurs via a two-stage pathway:

-

Acid-Catalyzed Dehydration (Kinetic Control): The initial elimination of water from the secondary alcohol is facilitated by an acid catalyst. The protonation of the hydroxyl group and subsequent loss of water (via an E1/E1cB-like mechanism) predominantly forms the exo-cyclic double bond, yielding 2-pentylidenecyclopentan-1-one [4].

-

Thermodynamic Isomerization (Equilibrium Control): While the exo-olefin is kinetically favored, it is not the global thermodynamic minimum. According to Brown's rule of double bonds, endocyclic double bonds in five-membered rings relieve torsional strain compared to their exocyclic counterparts. By subjecting the exo-olefin to elevated temperatures in the presence of an amine hydrohalide catalyst (e.g., 3-picoline hydrochloride), the double bond migrates into the ring, forming the fully conjugated, thermodynamically stable endo-olefin, 2-pentyl-2-cyclopenten-1-one [3][4].

Reaction pathway: Dehydration and subsequent thermodynamic isomerization.

Experimental Protocols

The following protocol outlines a highly efficient, two-phase methodology utilizing phosphoric acid for dehydration and a buffered amine salt for isomerization[4].

Phase 1: Vacuum-Driven Dehydration

Objective: Drive the elimination of water while preventing the thermal degradation of the cyclopentanone core.

-

Causality of Conditions: 105% Phosphoric acid is selected over sulfuric acid to prevent oxidative tarring. Operating under reduced pressure (40 kPa) ensures that water is continuously distilled out of the reaction matrix, driving the Le Chatelier equilibrium strictly toward the dehydrated exo-olefin[3][4].

Step-by-Step Procedure:

-

Setup: Equip a multi-neck reaction vessel with a mechanical stirrer, a distillation column, and a vacuum pump system.

-

Charge: Add 860.2 g (approx. 5.05 mol) of 2-(1-hydroxypentyl)cyclopentan-1-one to the vessel. Introduce 8.7 g of 105% phosphoric acid as the catalyst.

-

Reaction: Heat the reaction mixture to 100°C while simultaneously applying a vacuum of 40 kPa.

-

Distillation: Maintain these conditions for 1.5 to 4 hours. Monitor the collection of water in the distillation receiver.

-

Workup: Cool the mixture to room temperature. Neutralize the acidic catalyst by adding a stoichiometric amount of 48% aqueous NaOH. Separate the organic phase, which now predominantly contains 2-pentylidenecyclopentan-1-one, for use in Phase 2[4].

Phase 2: High-Temperature Isomerization

Objective: Relocate the double bond into the cyclopentane ring.

-

Causality of Conditions: The combination of 3-picoline and 35% HCl generates 3-picoline hydrochloride in situ. This acts as a mild, reversible proton donor/acceptor that facilitates carbocation formation and double-bond migration without causing unwanted aldol-type oligomerization. 2-Ethylhexanol is used as a high-boiling solvent to safely maintain the 140°C reaction temperature required to overcome the activation energy barrier for isomerization[4].

Step-by-Step Procedure:

-

Catalyst Preparation: In a separate flask equipped with a reflux condenser, mix 300.0 g of 2-ethylhexanol, 17.4 g of 3-picoline, and 17.7 g of 35% HCl. Heat this mixture to 140°C.

-

Controlled Addition: Using a dropping funnel, add 300.2 g of the organic phase from Phase 1 dropwise into the hot catalyst solution over a period of 2 hours. Note: Dropwise addition prevents localized cooling and controls the reaction rate.

-

Maturation: Once the addition is complete, maintain the temperature at 140°C under continuous stirring for 5 hours.

-

Isolation: Cool the mixture to room temperature. Wash the organic phase with water to extract the amine hydrochloride salts. The crude product can then be purified via fractional distillation under high vacuum to isolate pure 2-pentyl-2-cyclopenten-1-one[4].

Quantitative Data & Yield Analysis

The tandem protocol demonstrates high conversion and selectivity. The table below summarizes expected yields based on optimized industrial parameters[4].

| Reaction Phase | Catalyst System | Temp / Pressure | Time | Yield (%) |

| Dehydration | 105% H₃PO₄ | 100°C / 40 kPa | 1.5 - 4.0 h | 95.0%* |

| Isomerization | 3-Picoline / 35% HCl | 140°C / Atmospheric | 7.0 h (Total) | 78.6% |

| Overall Process | Tandem Sequence | Variable | ~11.0 h | 74.7% |

*Dehydration yield is calculated based on the converted starting material (approx. 72.3% conversion per cycle in continuous setups).

In-Process Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, the following checkpoints must be monitored:

-

Dehydration Stagnation (IPC Check 1): If the evolution of water ceases before the theoretical volume is collected, the vacuum system may be compromised. Validation: Check system pressure. If pressure >40 kPa, water remains dissolved in the matrix, stalling the reaction. Re-establish vacuum to resume.

-

GC Retention Shift (IPC Check 2): Gas Chromatography (GC) is mandatory for validating Phase 2. The exo-olefin (kinetic product) and endo-olefin (thermodynamic product) have distinct retention times. Validation: On a standard non-polar column (e.g., HP-5), the highly conjugated endo-isomer typically exhibits a slightly longer retention time than the exo-isomer. The reaction is complete when the exo-peak area stabilizes at its thermodynamic minimum.

-

Byproduct Suppression: The absence of 2-pentylcyclopentanol (the fully saturated alcohol) validates that no unintended reduction has occurred, which is a common risk if transition metal catalysts (like Pd/C under H₂) are improperly utilized for isomerization instead of the amine-hydrohalide method[4][5].

References

- Kao Corporation. "Method for producing 2-alkyl-2-cycloalken-1-one." US Patent US20110034722A1, Published February 10, 2011.

- Kao Corporation. "Method for producing 2-(alkyl) cycloalkenone." Israel Patent IL159318A.

- Firmenich SA. "New epoxides, process for their preparation and their use for the preparation of perfume ingredients." European Patent EP0841331A2.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. EP0841331A2 - New epoxides, process for their preparation and their use for the preparation of perfume ingredients - Google Patents [patents.google.com]

- 3. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

- 4. IL159318A - Method for producing 2-(alkyl) cycloalkenone - Google Patents [patents.google.com]

- 5. 2-N-PENTYLCYCLOPENTANONE synthesis - chemicalbook [chemicalbook.com]

Application Note: HPLC Analysis of 2-(1-Hydroxypentyl)cyclopentan-1-one Purity

Introduction and Chemical Context

2-(1-Hydroxypentyl)cyclopentan-1-one (CAS: 42558-01-0)[1] is a critical intermediate in the synthesis of methyl dihydrojasmonate (Hedione), a ubiquitous and highly valued fragrance ingredient[2]. The compound is synthesized via the base- or acid-catalyzed cross-aldol addition of cyclopentanone and valeraldehyde[3].

Accurate purity determination of this intermediate is essential for downstream success, as unreacted starting materials, self-condensation byproducts, and premature dehydration products directly impact the yield and olfactory profile of the final methyl dihydrojasmonate product.

Chemical pathway from starting materials to Methyl Dihydrojasmonate.

Analytical Strategy: Causality & Rationale

As a Senior Application Scientist, it is critical to understand why specific analytical techniques are chosen over others. The development of this assay is driven by two fundamental molecular properties: thermal lability and chromophoric disparities.

Why HPLC Over GC?

When developing an assay for 2-(1-hydroxypentyl)cyclopentan-1-one, the primary analytical pitfall is thermally induced artifact generation. In Gas Chromatography (GC), the high temperatures of the injection port and oven frequently catalyze the dehydration of the target aldol product into 2-pentylidenecyclopentanone[3]. This artificially inflates the impurity profile and compromises batch-to-batch reproducibility. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) operating at near-ambient temperatures is the authoritative technique for preserving the structural integrity of this analyte.

Detection Rationale (Dual-Wavelength UV)

The selection of detection wavelengths is dictated by the structural differences between the target and its degradants:

-

The Target: 2-(1-Hydroxypentyl)cyclopentan-1-one is a saturated aliphatic ketone. Lacking extended π -conjugation, it exhibits only weak n→π∗ transitions and relies on end-absorption ( π→π∗ ) at 210 nm for quantification.

-

The Impurities: The dehydrated and isomerized byproducts (2-pentylidenecyclopentanone and 2-pentyl-2-cyclopenten-1-one) possess α,β -unsaturated systems, yielding robust absorbance maxima between 230–250 nm [2].

Causality: Relying solely on 210 nm risks overestimating purity due to co-eluting non-conjugated species, while 240 nm will render the target invisible. A dual-wavelength Photodiode Array (PDA) method is engineered as a self-validating system: quantifying at 210 nm while monitoring 240 nm ensures that co-eluting conjugated impurities are instantly flagged via abnormal spectral ratios.

Elution Rationale (Reversed-Phase)

The presence of the hydroxyl group significantly lowers the partition coefficient ( logP ) of 2-(1-hydroxypentyl)cyclopentan-1-one relative to its dehydrated counterparts. On a C18 stationary phase, the polar target will reliably elute earlier than the non-polar, conjugated impurities, ensuring a clean separation window.

Experimental Workflow

Step-by-step HPLC analytical workflow for purity assessment.

Detailed Step-by-Step Protocol

Reagents and Materials

-

Acetonitrile (MeCN): HPLC Grade or higher.

-

Water: Ultrapure (18.2 MΩ·cm).

-

Formic Acid (FA): LC-MS Grade (acts as a peak modifier to suppress silanol interactions).

-

Syringe Filters: 0.22 µm PTFE (hydrophobic/hydrophilic compatible).

Sample Preparation

-

Accurately weigh ~10.0 mg of the 2-(1-hydroxypentyl)cyclopentan-1-one sample into a 10 mL volumetric flask.

-

Dissolve and make up to volume using a diluent of 50:50 (v/v) Water:Acetonitrile to achieve a final concentration of 1.0 mg/mL.

-

Vortex for 30 seconds to ensure complete homogenization.

-

Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber is preferred to prevent any potential photo-isomerization of conjugated impurities).

Chromatographic Conditions

Table 1: Instrument Parameters

| Parameter | Specification |

| Column | C18, 150 mm × 4.6 mm, 3 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection (PDA) | Channel 1: 210 nm; Channel 2: 240 nm |

Gradient Program

Table 2: Mobile Phase Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 70 | 30 | Initial |

| 2.0 | 70 | 30 | Isocratic hold |

| 12.0 | 10 | 90 | Linear ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 70 | 30 | Re-equilibration |

| 20.0 | 70 | 30 | End |

Data Presentation & Expected Results

Based on the polarity and chromophoric properties discussed, the expected elution order and UV maxima are summarized below. The target compound will elute cleanly in the middle of the gradient, well-resolved from both polar starting materials and non-polar degradants.

Table 3: Expected Retention Characteristics

| Analyte | Identity | Approx. RRT | UV Maxima (nm) |

| Cyclopentanone | Starting Material | ~0.35 | <210, ~280 (weak) |

| Valeraldehyde | Starting Material | ~0.45 | <210, ~280 (weak) |

| 2-(1-Hydroxypentyl)cyclopentan-1-one | Target Product | 1.00 | <210 |

| 2-Pentyl-2-cyclopenten-1-one | Isomerized Impurity | ~1.35 | ~235 |

| 2-Pentylidenecyclopentanone | Dehydrated Impurity | ~1.45 | ~245 |

| 2-Cyclopentylidenecyclopentanone | Self-Condensation Impurity | ~1.60 | ~250 |

(Note: Relative Retention Time (RRT) is calculated relative to the target peak at 1.00).

System Suitability & Self-Validating Criteria

To ensure the trustworthiness and self-validating nature of the assay, the following System Suitability Test (SST) criteria must be met prior to reporting purity data:

-

Resolution ( Rs ): The resolution between the target peak (2-(1-hydroxypentyl)cyclopentan-1-one) and the closest eluting impurity (typically 2-pentyl-2-cyclopenten-1-one) must be ≥2.0 .

-

Tailing Factor ( Tf ): The tailing factor for the target peak must be ≤1.5 to ensure accurate integration.

-

Spectral Ratio Validation: The ratio of absorbance ( A240/A210 ) for the target peak must be <0.05 . A ratio exceeding this threshold indicates co-elution with a conjugated impurity, invalidating the purity calculation for that specific injection.

-

Injection Precision: The Relative Standard Deviation (RSD) of the target peak area across 5 replicate injections of the standard must be ≤1.0% .

References

-

NextSDS. "2-(1-hydroxypentyl)cyclopentan-1-one — Chemical Substance Information". NextSDS Database. URL: [Link]

-

Mäki-Arvela, P., Shcherban, N., Lozachmeur, C., et al. "Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides". Catalysis Letters 149, 1383–1395 (2019). URL: [Link]

-

Surburg, H., Panten, J. "Common Fragrance and Flavor Materials: Preparation, Properties and Uses". Wiley-VCH (2006). URL: [Link]

Sources

Synthesis and Application of 2-(1-Hydroxypentyl)cyclopentan-1-one in Fragrance Chemistry: A Mechanistic and Protocol Guide

Executive Summary

In the highly specialized field of fragrance chemistry, the synthesis of Methyl Dihydrojasmonate (commonly known by its trade name, Hedione) relies on the precise control of aldol condensation and subsequent isomerization pathways[1]. At the heart of this synthetic route is 2-(1-hydroxypentyl)cyclopentan-1-one , the primary aldol addition product of cyclopentanone and valeraldehyde[2]. Isolating and carefully managing this specific intermediate—rather than forcing a one-pot condensation—prevents uncontrolled polymerization, minimizes retro-aldol cleavage, and maximizes the thermodynamic yield of the crucial endo-isomer required for high-quality fragrance profiles[3].

This application note provides an authoritative, self-validating methodological framework for synthesizing, isolating, and utilizing 2-(1-hydroxypentyl)cyclopentan-1-one in the production of advanced fragrance molecules.

Mechanistic Overview & Causality

The transformation of basic precursors into Methyl Dihydrojasmonate involves a multi-step cascade where thermodynamic and kinetic controls are paramount[4].